

ML365: A Comparative Analysis of Specificity Against TASK-3 Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

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This guide provides an objective comparison of the pharmacological probe **ML365**, focusing on its specificity for the TASK-1 (KCNK3) potassium channel over the closely related TASK-3 (KCNK9) channel. The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.

ML365 was identified as a potent and selective small molecule inhibitor of the TASK-1 two-pore domain potassium channel.^{[1][2]} Two-pore domain potassium channels, including TASK-1 and TASK-3, are crucial in regulating the resting membrane potential of cells and are implicated in a variety of physiological processes such as immune response, hormone secretion, and neuronal function.^{[1][2][3]} Given the high degree of similarity between TASK-1 and TASK-3, the selectivity of pharmacological tools is paramount for accurately dissecting the specific roles of each channel.^[1] **ML365** has been developed as a best-in-class probe with significantly improved selectivity for TASK-1 over TASK-3 compared to previously available compounds.^[1]

Quantitative Analysis of ML365 Specificity

The inhibitory activity of **ML365** against TASK-1, TASK-3, and other potassium channels has been quantified using various experimental techniques. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of **ML365** required to inhibit 50% of the channel's activity.

Table 1: **ML365** Potency and Selectivity Against TASK Channels

| Target Channel | Assay Type | ML365 IC50 | Selectivity (TASK-3 IC50 / TASK-1 IC50) | Reference |
|---|---|------------|---|-----------|
| TASK-1 (KCNK3) | Thallium Flux (FDSS) | 4 nM | >97-fold | [4][5] |
| Automated Electrophysiology (QPatch) | 16 nM | 30-fold | [1][2] | |
| TASK-3 (KCNK9) | Automated Electrophysiology (QPatch) | 480 nM | N/A | [1] |
| Not Specified | 390 nM | N/A | [5] | |

As demonstrated, **ML365** exhibits a significant selectivity for TASK-1 over TASK-3, with reported selectivity ratios ranging from 30-fold to over 60-fold depending on the assay method. [1][2][6]

Table 2: **ML365** Activity at Other Potassium Channels

| Target Channel | ML365 Concentration Tested | Result | Reference |
|----------------|----------------------------------|-------------------------|-----------|
| Kir2.1 | 30 µM | Little to no inhibition | [1][2] |
| KCNQ2 | 30 µM | Little to no inhibition | [1][2] |
| hERG (KV11.1) | 30 µM | Little to no inhibition | [1][2] |
| TWIK2 | N/A (IC50 determined) | IC50 = 4.07 µM | [7] |

These data indicate that **ML365** has a clean profile against several other key potassium channels at concentrations where it potently inhibits TASK-1, though it does show some activity against the TWIK2 channel at higher concentrations.

Experimental Protocols

The determination of **ML365**'s selectivity relies on robust and validated ion channel assays. The two primary methods cited are fluorescence-based thallium flux assays and automated electrophysiology.

Thallium Flux Assay

This high-throughput screening method indirectly measures potassium channel activity.

- **Cell Culture:** Mammalian cells (e.g., HEK293) are engineered to express the specific potassium channel of interest (e.g., TASK-1).
- **Dye Loading:** The cells are loaded with a fluorescent dye, such as FluxOR™, which is sensitive to the concentration of thallium ions (Tl⁺). Thallium is used as a surrogate for potassium (K⁺) as it can pass through potassium channels.
- **Compound Application:** Various concentrations of the test compound (**ML365**) are added to the cells.
- **Thallium Stimulation:** A solution containing thallium is added to the cells. In the absence of an inhibitor, Tl⁺ flows through the open potassium channels into the cells, causing an increase in fluorescence.
- **Fluorescence Measurement:** A fluorescence plate reader measures the change in fluorescence. An effective channel inhibitor like **ML365** will block the influx of Tl⁺, resulting in a reduced fluorescent signal.
- **Data Analysis:** The IC₅₀ value is calculated by plotting the fluorescence intensity against the concentration of **ML365**.

Automated Electrophysiology

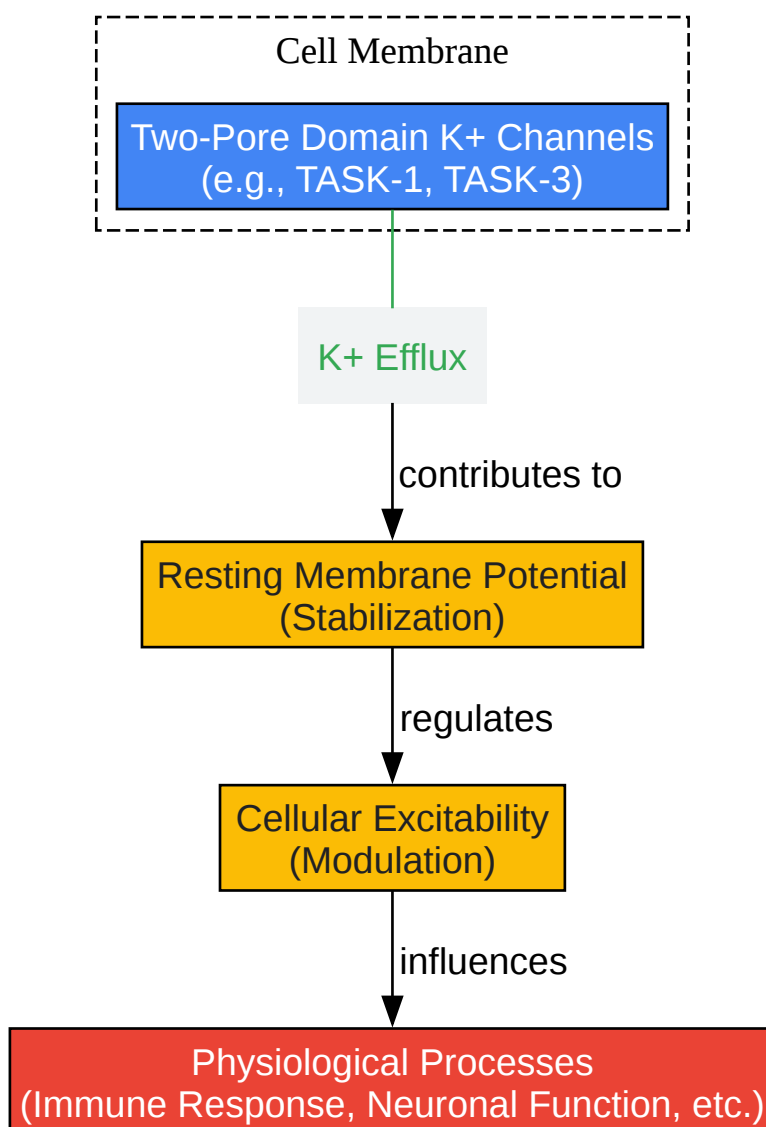
This method provides a direct measurement of ion channel function and is considered a gold standard for ion channel research.

- **Cell Preparation:** HEK293 cells expressing the target channel (TASK-1 or TASK-3) are prepared for analysis.

- **Automated Patch Clamp:** An automated patch-clamp system, such as the QPatch 16X, is used.^[1] This technology allows for whole-cell voltage-clamp recordings in a higher throughput format than manual patch clamp.
- **Voltage Protocol:** A specific voltage protocol is applied to the cells to elicit ion currents through the target channels. For TASK channels, this may involve a voltage ramp or step protocol.
- **Compound Perfusion:** Solutions containing different concentrations of **ML365** are perfused over the cells.
- **Current Measurement:** The instrument records the ionic current flowing through the channels before and after the application of **ML365**. Inhibition is measured as a reduction in the current amplitude at a specific voltage (e.g., -30 mV).^[1]
- **Dose-Response Analysis:** The percentage of current inhibition is plotted against the **ML365** concentration to determine the IC50 value.

Visualizations

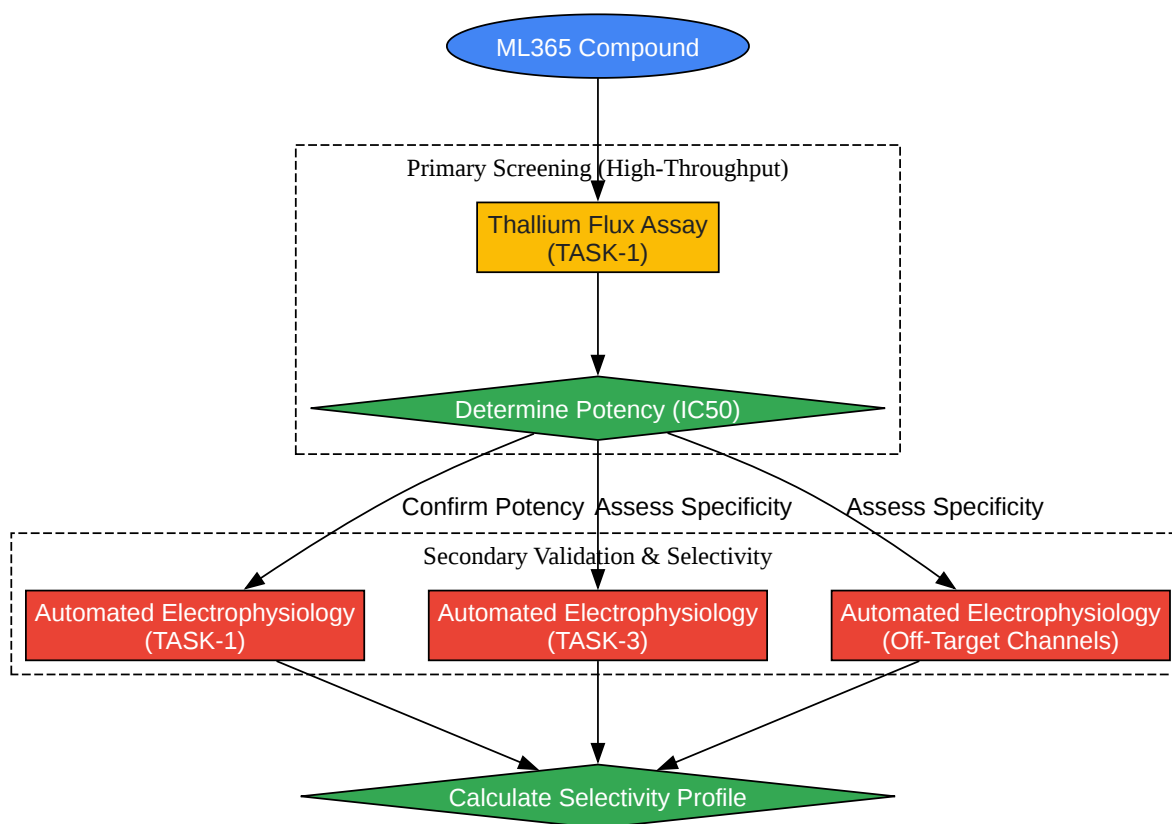
Signaling Pathway Context



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Caption: Role of TASK channels in cellular physiology.

Experimental Workflow for Specificity Validation



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Caption: Workflow for validating **ML365** specificity.

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